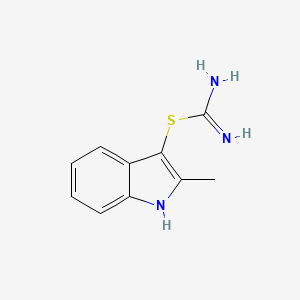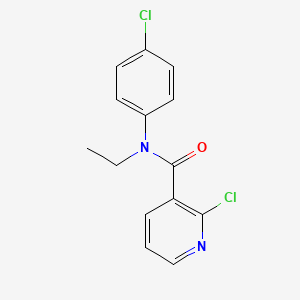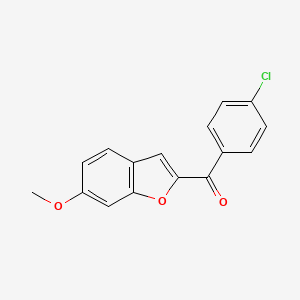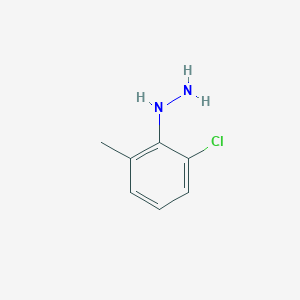
(2-methyl-1H-indol-3-yl) carbamimidothioate
Descripción general
Descripción
2-methyl-1H-indol-3-yl) carbamimidothioate (2-MICT) is a synthetic compound with a wide range of applications in biochemistry and pharmacology. It is a derivative of carbamimidothioic acid, which is a type of organosulfur compound. 2-MICT has been used as an intermediate in the synthesis of various compounds, and it has been investigated for its potential use in the treatment of certain diseases.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of (2-methyl-1H-indol-3-yl) carbamimidothioate Applications:
Pharmaceutical Research
Indole derivatives, such as (2-methyl-1H-indol-3-yl) carbamimidothioate, are often explored for their potential therapeutic applications. They may serve as intermediates in the synthesis of pharmaceuticals targeting various diseases, including cancer and HIV. For instance, indolyl xanthenone derivatives have been studied for their anti-HIV properties .
Antimicrobial and Antibiofilm Agents
The structural framework of indole compounds is known to exhibit antimicrobial properties. Research on indole derivatives has focused on developing new antibacterial compounds, which could include (2-methyl-1H-indol-3-yl) carbamimidothioate as a potential candidate .
Antioxidant Properties
Indole derivatives are also investigated for their antioxidant capabilities. They can interact with free radicals, potentially reducing oxidative stress within biological systems .
Chemical Synthesis
As a chemical intermediate, (2-methyl-1H-indol-3-yl) carbamimidothioate may be used in various organic synthesis processes, including the preparation of more complex chemical entities .
Environmental Applications
Propiedades
IUPAC Name |
(2-methyl-1H-indol-3-yl) carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-6-9(14-10(11)12)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRYXKKXQDEZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377900 | |
| Record name | (2-methyl-1H-indol-3-yl) carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-1H-indol-3-yl) carbamimidothioate | |
CAS RN |
72610-15-2 | |
| Record name | (2-methyl-1H-indol-3-yl) carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate](/img/structure/B1621456.png)
![2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile](/img/structure/B1621458.png)
![4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621460.png)


![[2,2,3,3,4,4,5,5-Octafluoro-6-(4-methylphenyl)sulfonyloxyhexyl] 4-methylbenzenesulfonate](/img/structure/B1621463.png)
![4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1621464.png)

![5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane](/img/structure/B1621467.png)

![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1621469.png)


![6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid](/img/structure/B1621475.png)